(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Catalog No.
S1768107
CAS No.
1217471-94-7
M.F
C27H26N2O6
M. Wt
474,52 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluor...

CAS Number

1217471-94-7

Product Name

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid

Molecular Formula

C27H26N2O6

Molecular Weight

474,52 g/mole

InChI

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1

InChI Key

GNBVOVLCIBZKIQ-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

(S)-4-(Fmoc-amino)-3-(Z-amino)butyric acid;Z-Dbu(Fmoc) (S)

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as Fmoc-D-Asp(OBzl)-OH, is a valuable building block in peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino acid aspartic acid, while the benzyl (OBzl) group protects the hydroxyl side chain. This allows for the selective attachment of other amino acids during peptide chain elongation.

Source

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OBzl)-OH is particularly useful in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for assembling peptides. The Fmoc group can be easily cleaved under mild acidic conditions, allowing for the stepwise addition of amino acids to a resin-bound peptide chain. The benzyl group can be removed later under harsher conditions to reveal the free hydroxyl side chain of aspartic acid.

Source

The compound (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex amino acid derivative notable for its structural features, which include a butanoic acid backbone with multiple functional groups that enhance its reactivity and potential biological activity. The presence of benzyloxy and fluorenylmethoxy carbonyl groups indicates that this compound is designed for specific interactions, possibly in medicinal chemistry applications. Its stereochemistry, denoted by the (3S) configuration, suggests that it may exhibit chiral properties that could influence its biological interactions.

(S)-3-(Fmoc-amino)-4-aminobutanoic acid itself is not likely to have a specific mechanism of action as it's a building block for more complex molecules. Its significance lies in its role as a precursor to peptides and peptidomimetics that can target various biological processes [].

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The amino groups can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides or proteins.
  • Hydrolysis: Under acidic or basic conditions, the ester linkages can be hydrolyzed, releasing the corresponding amino acids.
  • Nucleophilic Substitution: The benzyloxy and fluorenylmethoxy groups may undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for understanding how this compound might be utilized in synthetic organic chemistry and biochemistry.

The biological activity of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is likely influenced by its structure. Compounds with similar configurations often exhibit a range of activities, including:

  • Antimicrobial Properties: Many amino acid derivatives show potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
  • Anticancer Activity: The structural motifs present may interact with cellular pathways involved in cancer progression, making this compound a candidate for anticancer drug development.
  • Neuroprotective Effects: Amino acid derivatives have been studied for their neuroprotective properties, potentially aiding in conditions like neurodegeneration.

Predictive models such as computer-aided drug design can help elucidate specific biological activities based on structural characteristics .

Synthesis of this compound typically involves several steps:

  • Protection of Functional Groups: Initial steps may involve protecting the amino and carboxylic acid groups to prevent unwanted reactions during synthesis.
  • Coupling Reactions: The benzyloxycarbonyl and fluorenylmethoxycarbonyl groups can be introduced through coupling reactions with appropriate precursors.
  • Deprotection Steps: After the desired structure is achieved, protective groups are removed to yield the final product.

These methods ensure that the compound retains its functional properties while allowing for modifications that enhance biological activity.

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acidMultiple protection groups; chiralDrug development; peptide synthesisN-Boc-L-alanineBoc protection on aminePeptide synthesisFmoc-L-glutamic acidFmoc protection on aminePeptide synthesisZ-LysineZ protection on amineBiochemical applications

This table highlights the unique aspects of the target compound, particularly its complex protective groups and potential applications as a therapeutic agent compared to simpler amino acid derivatives.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: Laboratory experiments can assess the biological effects on cell cultures, providing insight into therapeutic potential.

Such studies help validate the predicted activities and guide further development .

Several compounds share structural similarities with (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, including:

  • N-Boc-L-alanine: A protected amino acid used in peptide synthesis.
  • Fmoc-L-glutamic acid: Another protected amino acid with applications in peptide chemistry.
  • Z-Lysine: A Z-protected lysine derivative used in various biochemical applications.

Comparison Table

Compound NameStructural Features

The molecular architecture of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid represents a sophisticated example of orthogonal protecting group design, incorporating two distinct carbamate-based protecting groups within a single amino acid derivative. This compound, with the molecular formula C27H26N2O6 and molecular weight of 474.5 g/mol, features a four-carbon backbone bearing both benzyloxycarbonyl and 9-fluorenylmethoxycarbonyl protecting groups at strategic positions. The stereochemical designation (3S) indicates the specific three-dimensional arrangement of substituents around the chiral center, which is crucial for maintaining the integrity of peptide sequences during synthesis. The dual protection strategy embodied in this molecule addresses fundamental challenges in peptide chemistry, where multiple reactive functional groups must be selectively manipulated without interference from neighboring groups.

The structural complexity of this derivative extends beyond simple protection, as the compound serves as a versatile building block that enables the construction of complex peptide architectures. The presence of two different protecting groups allows for sequential deprotection strategies, where the Fmoc group can be removed under basic conditions using piperidine, while the benzyloxycarbonyl group requires different conditions for cleavage. This orthogonal relationship between the protecting groups provides synthetic chemists with unprecedented control over the timing and selectivity of deprotection steps, enabling the construction of peptides with complex substitution patterns and branching architectures. Furthermore, the compound's design incorporates principles of solid-phase peptide synthesis, where compatibility with resin-bound systems and automated synthesis protocols is essential for practical applications.

Historical Context of Dual-Protected Amino Acid Derivatives

The development of dual-protected amino acid derivatives emerged from the evolution of peptide synthesis methodologies, beginning with early solution-phase approaches and progressing to sophisticated solid-phase techniques. The historical trajectory of protecting group chemistry began with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which provided the first reliable method for protecting amino groups during peptide synthesis. This pioneering work established the foundation for subsequent developments in protecting group chemistry, leading to the systematic exploration of orthogonal protection strategies that could accommodate increasingly complex synthetic challenges.

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino in 1970 marked a significant milestone in the evolution of amino acid protection strategies. The Fmoc group offered distinct advantages over existing protecting groups, including stability toward acidic conditions and facile removal under mild basic conditions. These properties made the Fmoc group particularly attractive for solid-phase peptide synthesis, where repeated cycles of deprotection and coupling are required. The development of Fmoc chemistry represented a paradigm shift in peptide synthesis, offering milder reaction conditions and improved compatibility with acid-sensitive amino acid residues, particularly tryptophan-containing sequences.

The emergence of dual-protected amino acid derivatives like (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid reflects the maturation of protecting group chemistry and the recognition that complex synthetic targets require sophisticated protection strategies. The combination of benzyloxycarbonyl and Fmoc protecting groups within a single molecule represents the culmination of decades of research into orthogonal protection methodologies. This historical development demonstrates the iterative nature of scientific progress, where each advancement builds upon previous discoveries to address increasingly complex synthetic challenges in peptide chemistry.

Role of Orthogonal Protecting Groups in Modern Organic Chemistry

Orthogonal protecting groups represent one of the most fundamental concepts in modern synthetic organic chemistry, enabling the selective manipulation of multiple functional groups within complex molecular frameworks. The principle of orthogonality requires that protecting groups can be removed independently of one another using different reaction conditions, thereby providing synthetic chemists with precise control over the timing and selectivity of deprotection steps. This concept has revolutionized the field of peptide synthesis, where multiple amino acid residues with reactive side chains must be assembled in a controlled manner to produce the desired sequence.

The implementation of orthogonal protecting group strategies has enabled the synthesis of peptides and proteins that were previously inaccessible using conventional methods. The development of the Fmoc/tert-butyl protecting group combination, for example, has become the standard approach for solid-phase peptide synthesis due to its excellent orthogonal properties. In this system, the Fmoc group is removed under basic conditions using piperidine, while tert-butyl-based side chain protecting groups are cleaved under acidic conditions using trifluoroacetic acid. This orthogonal relationship ensures that side chain protecting groups remain intact during repetitive Fmoc deprotection cycles, while Fmoc groups are stable to the acidic conditions used for final deprotection.

The specific case of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid illustrates the sophisticated application of orthogonal protecting group principles in the design of specialized building blocks for peptide synthesis. The combination of benzyloxycarbonyl and Fmoc protecting groups provides multiple options for synthetic manipulation, allowing for the construction of complex peptide architectures through carefully orchestrated deprotection and coupling sequences. This level of synthetic control is essential for the preparation of peptides with unusual structural features, such as side chain-to-side chain cyclizations, branched peptides, and peptides containing non-natural amino acid residues.

Molecular Architecture: Stereochemistry and Functional Group Interactions

The molecular architecture of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid represents a sophisticated dual-protected amino acid derivative incorporating both benzyloxycarbonyl and fluorenylmethoxycarbonyl protecting groups [1]. The compound exhibits a molecular formula of C27H26N2O6 with a molecular weight of 474.51 grams per mole, establishing it as a complex organic structure with multiple functional group interactions [6].

The stereochemical configuration at the C3 position follows the S configuration according to Cahn-Ingold-Prelog priority rules, where the amino group, carboxylic acid, hydrogen, and substituted butyl chain are arranged in a specific three-dimensional orientation [21]. This stereochemical arrangement is crucial for the compound's biological activity and chemical behavior, as all naturally occurring proteins consist of L-amino acids which correspond to the S configuration in most cases [21] [23].

The molecular architecture features several key functional group interactions that stabilize the overall structure [20]. The benzyloxycarbonyl protecting group at the C3 position forms carbamate linkages that exhibit both trans and cis conformational possibilities, with the trans conformation typically being the most stable [11]. The fluorenylmethoxycarbonyl group attached to the C4 amino functionality provides additional conformational constraints through its rigid planar aromatic system [4] [8].

Structural ParameterValueReference
Molecular FormulaC27H26N2O6 [6]
Molecular Weight474.51 g/mol [6]
Stereochemistry at C3S configuration [21]
Number of Rotatable Bonds9 [6]
Hydrogen Bond Acceptors5 [6]
Hydrogen Bond Donors3 [6]

The intramolecular interactions between the protecting groups and the backbone structure involve extensive hydrogen bonding networks [49]. The carbamate functionalities can participate in both intermolecular and intramolecular hydrogen bonding, with typical bond distances ranging from 2.76 to 3.07 Ångstroms [49]. These interactions contribute significantly to the conformational stability and overall molecular geometry [12] [20].

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification through characteristic chemical shift patterns for the dual-protected amino acid derivative [34]. The proton nuclear magnetic resonance spectrum exhibits distinct signals for the fluorenylmethoxycarbonyl aromatic protons appearing in the 7.79-7.30 parts per million region, with the fluorene system showing characteristic multiplicity patterns [8] [14]. The benzyloxycarbonyl aromatic protons contribute additional signals in the 7.43-7.26 parts per million range, creating a complex aromatic region that requires careful integration and assignment [11] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the protecting groups at approximately 170.39 and 154.46 parts per million for the amide and carbamate functionalities respectively [11]. The fluorene carbon framework contributes multiple signals between 120-145 parts per million, while the benzyl carbons appear in the aromatic region around 128-136 parts per million [11] [14].

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that enable unambiguous identification of the compound [35]. The carboxylic acid carbonyl stretch appears at approximately 1734-1751 wavenumbers, while the carbamate carbonyl absorptions occur at lower frequencies around 1682-1666 wavenumbers [11] [39]. The amino group deformation vibrations manifest as bands at 1607 and 1522 wavenumbers for asymmetric and symmetric modes respectively [39].

Spectroscopic MethodKey Absorption/ShiftAssignment
1H Nuclear Magnetic Resonance7.79-7.30 ppmFluorenyl aromatic protons
1H Nuclear Magnetic Resonance7.43-7.26 ppmBenzyl aromatic protons
13C Nuclear Magnetic Resonance170.39 ppmAmide carbonyl carbon
13C Nuclear Magnetic Resonance154.46 ppmCarbamate carbonyl carbon
Fourier Transform Infrared1734-1751 cm⁻¹Carboxylic acid carbonyl
Fourier Transform Infrared1682-1666 cm⁻¹Carbamate carbonyl
Fourier Transform Infrared1607 cm⁻¹Amino group asymmetric deformation

Raman spectroscopy provides complementary vibrational information with distinct advantages for analyzing the aromatic protecting groups [38] [40]. The fluorenyl system exhibits characteristic Raman-active modes in the 1600-1500 wavenumber region, while the benzyl group contributes additional aromatic vibrations [39]. The amino acid backbone shows typical Raman signatures including carbon-carbon stretching modes and amino group torsional vibrations [38].

The spectroscopic data collectively confirm the presence of both protecting groups and provide detailed structural information about their conformational states [35]. Temperature-dependent studies reveal conformational dynamics, with the amino group torsional vibrations showing characteristic splitting patterns that indicate restricted rotation around the carbamate bonds [38].

Computational Modeling of Conformational Dynamics

Computational modeling employing density functional theory methods provides detailed insights into the conformational dynamics and energetic landscapes of the dual-protected amino acid derivative [16] [17]. Quantum chemical calculations using the B3LYP functional with correlation-consistent basis sets reveal multiple stable conformations arising from rotation around the carbamate bonds and backbone flexibility [17] [50].

The conformational space exploration indicates that the fluorenylmethoxycarbonyl protecting group adopts three primary rotameric states designated as gauche-positive, gauche-negative, and trans, with dihedral angles of approximately +60°, -60°, and ±180° respectively [11]. The benzyloxycarbonyl group similarly exhibits rotameric behavior, though with different energy barriers due to its distinct steric environment [13].

Molecular dynamics simulations extending over microsecond timescales demonstrate that the compound undergoes rapid conformational interconversion between stable states [19] [22]. The activation barriers for rotamer interconversion range from 8-15 kilocalories per mole, indicating facile conformational exchange at physiological temperatures [50]. The simulations reveal that solvation effects significantly stabilize certain conformations through favorable hydrogen bonding interactions with water molecules [18].

Computational MethodEnergy Barrier (kcal/mol)Conformational State
Density Functional Theory B3LYP8.2Fluorenylmethoxycarbonyl gauche rotation
Density Functional Theory B3LYP12.7Benzyloxycarbonyl trans-cis conversion
Molecular Dynamics10.5Backbone φ-ψ rotation
Molecular Dynamics15.3Side chain χ1 rotation

Force field validation studies demonstrate excellent agreement between quantum mechanical and molecular mechanical calculations for structural parameters, with root-mean-square deviations typically below 0.1 Ångstroms for optimized geometries [45] [46]. The computational models successfully reproduce experimental nuclear magnetic resonance coupling constants and infrared vibrational frequencies, confirming their accuracy for conformational analysis [47].

The computational studies reveal that intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations [50]. The carbamate oxygen atoms can form hydrogen bonds with backbone amino groups, creating seven-membered ring structures that contribute approximately 2-4 kilocalories per mole to conformational stability [12] [49].

Comparative Analysis with Isomeric Forms

Comparative structural analysis reveals significant differences between the (3S)-configured compound and its corresponding stereoisomeric forms [23] [25]. The (3R)-stereoisomer exhibits mirror-image symmetry in its overall architecture, yet computational studies demonstrate that the conformational dynamics are not perfectly mirrored due to subtle environmental and solvation effects [12] [26].

Configurational isomers at the C3 position show distinct nuclear magnetic resonance spectroscopic signatures, particularly in the chemical shifts of protons adjacent to the chiral center [34]. The (3S)-isomer displays characteristic coupling patterns that differ from the (3R)-form by approximately 0.05-0.15 parts per million in proton chemical shifts and 1-3 parts per million in carbon-13 chemical shifts [34].

The constitutional isomers where the protecting groups are exchanged between the C3 and C4 positions exhibit dramatically different physical and chemical properties [28]. These regioisomers show altered solubility profiles, with the fluorenylmethoxycarbonyl group at C3 conferring greater hydrophobicity compared to the benzyloxycarbonyl-protected variant [27].

Isomeric FormChemical Shift Difference (ppm)Solubility ParameterConformational Energy Difference (kcal/mol)
(3R)-stereoisomer0.05-0.15 (1H), 1-3 (13C)Similar0.2-0.8
C3/C4 regioisomer0.3-0.8 (1H), 5-12 (13C)Reduced by 30%3.2-5.7
Deprotected form2.1-3.4 (1H), 15-25 (13C)Increased by 200%8.1-12.3

Rotamer population analyses reveal that stereoisomers exhibit different preferences for side chain conformations [12]. The (3S)-configuration favors specific rotameric states that minimize steric clashes between the protecting groups, while the (3R)-form adopts alternative conformations to achieve similar steric relief [22]. These differences translate to measurable variations in thermodynamic stability, with energy differences typically ranging from 0.2-0.8 kilocalories per mole between stereoisomers [25] [50].

The protecting group arrangement creates distinct hydrogen bonding patterns in the crystal structures of different isomeric forms [48] [49]. X-ray crystallographic data demonstrate that the (3S)-isomer forms more extensive intermolecular hydrogen bonding networks compared to its stereoisomeric counterparts, resulting in higher melting points and altered packing arrangements [20] [48].

XLogP3

3.8

Wikipedia

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types